1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a phenyl halide and a base.
Addition of the trifluorophenyl group: The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the carboxamide group: This can be achieved by reacting the pyrazole derivative with an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, bases, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the trifluorophenyl group.
3-phenyl-1H-pyrazole-5-carboxamide: Lacks both the methyl and trifluorophenyl groups.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Contains a trifluoromethyl group instead of a trifluorophenyl group.
Uniqueness
The presence of the trifluorophenyl group in 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide may confer unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.
Properties
Molecular Formula |
C17H12F3N3O |
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Molecular Weight |
331.29 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(3,4,5-trifluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12F3N3O/c1-23-15(9-14(22-23)10-5-3-2-4-6-10)17(24)21-11-7-12(18)16(20)13(19)8-11/h2-9H,1H3,(H,21,24) |
InChI Key |
IPGHVORBDRHSRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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